molecular formula C26H16F4 B3052671 1,1',1'',1'''-Ethene-1,1,2,2-tetrayltetrakis(4-fluorobenzene) CAS No. 435-08-5

1,1',1'',1'''-Ethene-1,1,2,2-tetrayltetrakis(4-fluorobenzene)

Cat. No. B3052671
CAS RN: 435-08-5
M. Wt: 404.4 g/mol
InChI Key: LXTWRLICBHFDFV-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’-Ethene-1,1,2,2-tetrayltetrakis(4-fluorobenzene), also known as Benzene, 1,1’,1’‘,1’‘’-(1,2-ethanediylidene)tetrakis-, is a chemical compound with the formula C26H22 . It has a molecular weight of 334.4529 .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, it has been used as a monomer in the assembly of π-electron-rich fluorescent monomers to build a new dual luminescent covalent organic framework (DL-COF) of high thermal and chemical stability by a simple Schiff-base reaction . Another example is its use in the hydrothermal synthesis of a novel crystalline nanoporous iron phosphonate material (H8L-Fe-MOF) as the organic linker .


Molecular Structure Analysis

The molecular structure of this compound is complex, with tetraphenylethylene (TPE) units at the vertices and classic anthracene units at the edges, linked via imine (–C=N–) bonds in rhombic-shaped sheets .


Chemical Reactions Analysis

This compound has been used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These frameworks have high thermal and chemical stability, and they offer high fluorescence and binding sites for molecular recognition .

Future Directions

The future directions of this compound could involve its further use in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), given their promising applications in areas such as chemical sensing and energy storage .

properties

IUPAC Name

1-fluoro-4-[1,2,2-tris(4-fluorophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16F4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTWRLICBHFDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299851
Record name 1,1',1'',1'''-ethene-1,1,2,2-tetrayltetrakis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1',1'',1'''-Ethene-1,1,2,2-tetrayltetrakis(4-fluorobenzene)

CAS RN

435-08-5
Record name NSC133267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1',1'',1'''-ethene-1,1,2,2-tetrayltetrakis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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